7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: is a synthetic organic compound belonging to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a methyloxazolo ring fused to a purine core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common approach includes:
Formation of the Oxazolo Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo ring.
Introduction of the Purine Core: The oxazolo ring is then fused with a purine derivative through a series of condensation reactions.
Functional Group Modifications: Introduction of the tert-butyl, ethyl, and methyl groups is achieved through alkylation reactions using reagents like tert-butyl bromide, ethyl iodide, and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazolo ring or the purine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and ethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antiviral, or anticancer activities, making them valuable in pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-(tert-butyl)-3-ethyl-1-methylxanthine: Similar structure but lacks the oxazolo ring.
7-(tert-butyl)-3-ethyl-1-methylpurine-2,4-dione: Similar structure but lacks the oxazolo ring and has different functional groups.
Uniqueness
The presence of the oxazolo ring in 7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This ring enhances its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-tert-butyl-2-ethyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-6-17-11(19)9-10(16(5)13(17)20)15-12-18(9)7-8(21-12)14(2,3)4/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKZWBAVYZHYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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